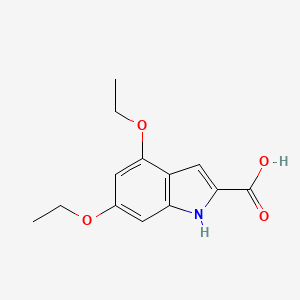

4,6-diethoxy-1H-indole-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Diethoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 4,6-diethoxy-1H-indole-2-carboxylic Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.

Reaction Conditions: The key steps involve the introduction of ethoxy groups at the 4 and 6 positions of the indole ring. This can be achieved through ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

4,6-Diethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed under controlled conditions to introduce different functional groups.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules.

Applications De Recherche Scientifique

4,6-Diethoxy-1H-indole-2-carboxylic Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: Indole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, microbial infections, and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4,6-diethoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or activation of receptor-mediated pathways.

Pathways Involved: The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

4,6-Diethoxy-1H-indole-2-carboxylic Acid can be compared with other indole derivatives:

Activité Biologique

4,6-Diethoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological effects of this compound are primarily attributed to its interaction with multiple molecular targets:

- Receptor Binding : Indole derivatives, including this compound, have a high affinity for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Cellular Effects : It influences processes such as gene expression and cellular metabolism. Notably, it can induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic genes.

The biochemical properties of this compound highlight its versatility:

- Stability : Studies indicate that the compound remains stable under specific conditions, maintaining its biological activity over time.

- Dosage Effects : In animal models, lower doses have shown therapeutic effects without significant toxicity, suggesting a favorable safety profile.

- Metabolic Pathways : The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound effectively inhibited pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : Research indicated that this compound induced apoptosis in multiple cancer cell lines through modulation of apoptotic pathways. For instance, it increased the expression of caspase-3 and decreased Bcl-2 levels.

- Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication by interfering with viral integrase activity. Similar indole derivatives have been shown to chelate metal ions essential for integrase function .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory, anticancer | N/A | Induces apoptosis in cancer cells |

| Indole-2-carboxylic Acid | Integrase inhibitor | 32.37 | Effective against HIV replication |

| Methyl Indole-2-carboxylate | Antimicrobial | N/A | Potential use in treating infections |

Propriétés

IUPAC Name |

4,6-diethoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZHTBZFHZHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.